N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide
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Overview
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiazolo[5,4-c]azepine core fused with a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests it may influence the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to diseases such as cancer.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target and the subsequent biochemical pathways it affects. Given its target, it could potentially influence cell cycle regulation, DNA repair mechanisms, and cellular responses to DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further cyclization and oxidation steps to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide can be utilized to study enzyme inhibition and protein interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets can lead to the development of drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.
Comparison with Similar Compounds
Thiazolo[5,4-c]azepine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Furan-3-carboxamide derivatives: These compounds feature the furan ring and carboxamide group but may have different heterocyclic cores.
Uniqueness: N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide stands out due to its specific combination of the thiazolo[5,4-c]azepine core and furan ring, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(7-3-5-18-6-7)15-12-14-8-2-1-4-13-11(17)9(8)19-12/h3,5-6H,1-2,4H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJCDLPKNHJDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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